2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring. Triazines are a class of nitrogen-containing compounds that have significant applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of hydrazinyl, methoxy, and morpholinyl groups in this compound suggests potential reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of a hydrazine derivative with a methoxy-substituted nitrile or amine, followed by cyclization to form the triazine ring. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group might yield azo compounds, while substitution of the methoxy group could result in a variety of functionalized triazines.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its unique functional groups.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydrazinyl-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine might include other triazine derivatives with different substituents, such as:
- 2-Amino-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
- 2-Hydrazinyl-4-chloro-6-(morpholin-4-yl)-1,3,5-triazine
- 2-Hydrazinyl-4-methoxy-6-(piperidin-4-yl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The hydrazinyl group provides a site for oxidation and reduction reactions, the methoxy group offers opportunities for substitution, and the morpholinyl group enhances solubility and stability.
Properties
Molecular Formula |
C8H14N6O2 |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H14N6O2/c1-15-8-11-6(13-9)10-7(12-8)14-2-4-16-5-3-14/h2-5,9H2,1H3,(H,10,11,12,13) |
InChI Key |
IVBMHNWVVPANAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN |
Origin of Product |
United States |
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